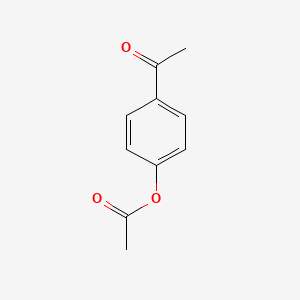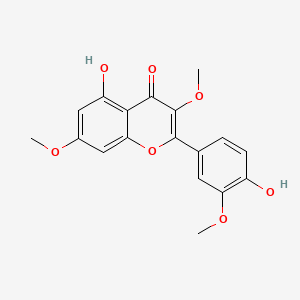
9-Butyl-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine
Overview
Description
PU3 is a small-molecule inhibitor that targets the heat shock protein 90 (Hsp90). Hsp90 is a molecular chaperone involved in the stabilization and activation of various client proteins, many of which are essential for the growth and survival of cancer cells. By inhibiting Hsp90, PU3 disrupts the function of these client proteins, leading to the inhibition of cancer cell proliferation and survival .
Scientific Research Applications
PU3 has a wide range of scientific research applications, including:
Chemistry: PU3 is used as a tool compound to study the function of Hsp90 and its client proteins. It is also used to develop new Hsp90 inhibitors with improved potency and selectivity.
Biology: PU3 is used to study the role of Hsp90 in various biological processes, including protein folding, signal transduction, and cell cycle regulation.
Medicine: PU3 is being investigated as a potential therapeutic agent for the treatment of various cancers. It has shown promising results in preclinical studies and is currently undergoing clinical trials.
Industry: PU3 is used in the development of new drugs and therapeutic agents.
Mechanism of Action
PU3 exerts its effects by binding to the N-terminal domain of Hsp90, which is responsible for the ATPase activity of the protein. By binding to this domain, PU3 inhibits the ATPase activity of Hsp90, preventing the chaperone cycle from progressing. This leads to the destabilization and degradation of Hsp90 client proteins, many of which are essential for cancer cell survival. The molecular targets of PU3 include various oncogenic proteins such as Akt, KIT, and IGF1R .
Preparation Methods
PU3 can be synthesized through a series of chemical reactions involving purine-based compounds. The synthetic route typically involves the following steps:
Formation of the purine core: The purine core is synthesized through a multi-step process involving the condensation of formamide with various aldehydes and ketones.
Functionalization of the purine core: The purine core is then functionalized with various substituents to enhance its binding affinity to Hsp90. This step involves the use of reagents such as alkyl halides, amines, and carboxylic acids.
Purification and characterization: The final product is purified using techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
PU3 undergoes several types of chemical reactions, including:
Oxidation: PU3 can be oxidized to form various oxidized derivatives. Common oxidizing agents used in these reactions include hydrogen peroxide and potassium permanganate.
Reduction: PU3 can be reduced to form reduced derivatives. Common reducing agents used in these reactions include sodium borohydride and lithium aluminum hydride.
Substitution: PU3 can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include alkyl halides and amines.
Hydrolysis: PU3 can be hydrolyzed to form various hydrolyzed derivatives. .
Comparison with Similar Compounds
PU3 is similar to other Hsp90 inhibitors such as geldanamycin and radicicol. PU3 has several unique features that distinguish it from these compounds:
Structural uniqueness: PU3 has a purine-based structure, whereas geldanamycin and radicicol have different core structures.
Binding affinity: PU3 has a higher binding affinity to Hsp90 compared to geldanamycin and radicicol, making it a more potent inhibitor.
Selectivity: PU3 has improved selectivity for Hsp90 compared to other inhibitors, reducing the likelihood of off-target effects .
Similar compounds to PU3 include:
Geldanamycin: A natural product that inhibits Hsp90 by binding to its N-terminal domain.
Radicicol: Another natural product that inhibits Hsp90 by binding to its N-terminal domain.
17-AAG: A semisynthetic derivative of geldanamycin with improved pharmacokinetic properties.
properties
IUPAC Name |
9-butyl-8-[(3,4,5-trimethoxyphenyl)methyl]purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3/c1-5-6-7-24-15(23-16-18(20)21-11-22-19(16)24)10-12-8-13(25-2)17(27-4)14(9-12)26-3/h8-9,11H,5-7,10H2,1-4H3,(H2,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUOSCZDRWRYPRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NC2=C(N=CN=C21)N)CC3=CC(=C(C(=C3)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332291 | |
| Record name | 9-BUTYL-8-(3,4,5-TRIMETHOXYBENZYL)-9H-PURIN-6-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
352519-21-2 | |
| Record name | 9-BUTYL-8-(3,4,5-TRIMETHOXYBENZYL)-9H-PURIN-6-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




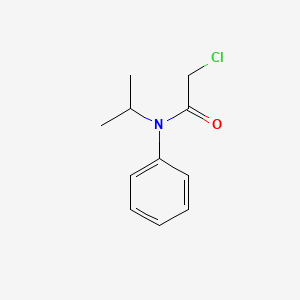
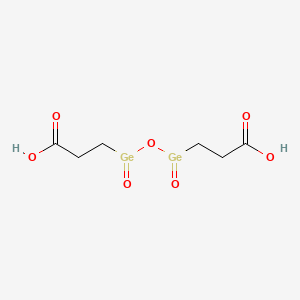

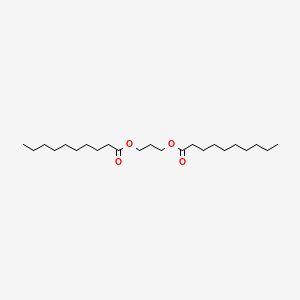



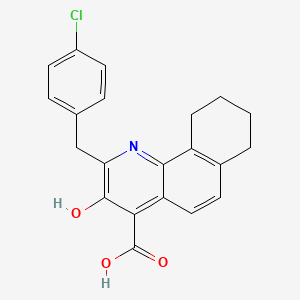
![2-Amino-5-(3-methoxy-4-prop-2-enoxyphenyl)-1,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione](/img/structure/B1678266.png)

